molecular formula C16H15ClN4O2 B4630571 methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B4630571
M. Wt: 330.77 g/mol
InChI Key: JACPIWCZNNMQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo-triazine core substituted with a 4-chlorophenyl group, ethyl, methyl, and a methyl ester moiety. This analysis focuses on comparing its structural, synthetic, and physicochemical attributes with closely related derivatives.

Properties

IUPAC Name

methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-4-12-13(10-5-7-11(17)8-6-10)15-19-18-14(16(22)23-3)9(2)21(15)20-12/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACPIWCZNNMQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class, which has garnered attention due to its significant biological activities, particularly in cancer research. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN4O2C_{16}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 330.77 g/mol. The compound features a complex fused ring structure that enhances its reactivity and biological activity due to the presence of various functional groups.

PropertyValue
Molecular FormulaC16H15ClN4O2C_{16}H_{15}ClN_{4}O_{2}
Molecular Weight330.77 g/mol
CAS Number908507-56-2

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that yield high purity derivatives suitable for biological evaluation. The methods often include cyclization reactions that form the pyrazolo and triazine rings simultaneously or sequentially from appropriately functionalized precursors .

This compound exhibits its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis and alter cell cycle progression in various tumor cell lines .

Cytotoxic Effects

Studies have shown that this compound demonstrates notable cytotoxic effects against several cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value indicative of significant cytotoxicity.
  • HCT-116 (Colon Cancer) : Similar cytotoxic effects were observed, supporting its potential as an anticancer agent.

The ability to induce apoptosis in tumor cells makes it a candidate for further development in cancer therapeutics .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on CDK Inhibition :
    • Researchers demonstrated that the compound effectively inhibited CDK activity in vitro.
    • Resulted in G1 phase arrest in treated cancer cells.
  • Apoptosis Induction :
    • Flow cytometry analysis showed increased apoptotic cell populations upon treatment with the compound.
    • Mechanistic studies indicated activation of caspase pathways.
  • Comparative Studies :
    • Compared with other compounds within the pyrazolo[5,1-c][1,2,4]triazine class, methyl 8-(4-chlorophenyl)-7-ethyl showed superior activity against specific cancer types .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructure FeaturesBiological Activity
Methyl 7-(phenyl)pyrazolo[5,1-c][1,2,4]triazineMethyl group at position 7CDK inhibition
Ethyl 6-(methyl)pyrazolo[5,1-c][1,2,4]triazineEthyl group at position 6Antitumor activity
8-(benzyl)pyrazolo[5,1-c][1,2,4]triazineBenzyl substituent at position 8Antimicrobial properties

The unique substitution pattern of methyl 8-(4-chlorophenyl)-7-ethyl contributes to its distinctive reactivity and therapeutic potential compared to other compounds in this class .

Scientific Research Applications

Biological Activities

Methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has shown promising biological activities:

  • Cyclin-Dependent Kinase (CDK) Inhibition : This compound has been identified as a potent inhibitor of CDKs, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • Cytotoxic Effects : Studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis and alter cell cycle progression in tumor cells.

Case Studies and Research Findings

Several studies have investigated the anticancer potential and mechanisms of action of this compound:

  • Anticancer Evaluation : A recent study evaluated the anticancer activity of various pyrazolo derivatives, including this compound against breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 3.89 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Interaction studies have provided insights into the mechanism of action of this compound. It was found to interact with specific biomolecules involved in cell signaling pathways related to cancer progression. These studies are crucial for optimizing its pharmacological profile and enhancing its therapeutic efficacy.

Comparison with Similar Compounds

Structural Analogues

The compound shares core similarities with several pyrazolo-triazine and pyrazolo-pyrimidine derivatives. Key structural analogs include:

Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 896669-11-7):

  • Structural Differences :

  • 7-position : Ethyl (target) vs. methyl (analog).
  • 4-position : Methyl (target) vs. propyl (analog).
  • Ester group: Methyl (target) vs. ethyl (analog). The smaller 4-methyl substituent could reduce steric hindrance in molecular interactions relative to 4-propyl .

9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 16a and 16b ):

  • Structural Differences :

  • Core: Pyrazolo-triazolo-pyrimidine vs. pyrazolo-triazine.
  • Substituents: Nitrophenyl and fluorophenyl/dichlorophenyl groups (analogs) vs. chlorophenyl (target).
    • Impact : The nitro group in analogs may confer electron-withdrawing effects, altering reactivity and binding affinity compared to the chloro substituent in the target compound .
Physicochemical Properties
Property Target Compound Ethyl Analog Compound 15a Compound 16a
Molecular Weight ~344.8 g/mol (estimated) 358.8 g/mol Not reported Not reported
Melting Point Not reported Not reported 194–196°C >340°C
Key Substituents 7-Ethyl, 4-methyl, methyl ester 7-Methyl, 4-propyl, ethyl ester 4-Fluorophenyl, nitrophenyl Nitrophenyl, fluorophenyl

Observations :

  • Melting points vary significantly with substituents. For example, 16a (>340°C) has a much higher melting point than 15a (194–196°C), likely due to extended conjugation and rigidity from the triazolo-pyrimidine core .
  • The absence of a nitro group in the target compound may result in lower thermal stability compared to nitrophenyl-containing analogs.

Q & A

Q. How can researchers optimize the synthesis of methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate to improve yield and purity?

  • Methodological Answer : Optimization involves multi-step protocols with precise control of reaction conditions. Key parameters include:
  • Solvent selection : Dichloromethane or ethanol enhances solubility and minimizes side reactions .
  • Temperature modulation : Maintaining 60–80°C during cyclization steps improves reaction efficiency .
  • Catalyst use : Acidic or basic catalysts (e.g., acetic anhydride) facilitate functional group modifications .
  • Purity monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity ≥95% .
  • Statistical design of experiments (DoE) : Fractional factorial designs reduce experimental runs while identifying critical variables (e.g., reagent ratios, time) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical methods is required:
  • NMR spectroscopy : 1^1H and 13^13C NMR validate substituent positions (e.g., 4-chlorophenyl at C8) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ at m/z 413.2) .
  • X-ray crystallography : Resolves fused pyrazolo-triazine ring geometry and substituent orientation .
  • Elemental analysis : Matches experimental vs. theoretical C, H, N, Cl content (deviation <0.3%) .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Solubility assessment : Measure logP values via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for pyrazolo-triazine derivatives?

  • Methodological Answer : Conduct systematic SAR using comparative assays and structural analogs:
  • Substituent variation : Compare chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups at C8 to assess potency shifts (Table 1) .
  • Standardized assays : Replicate conflicting studies under identical conditions (e.g., pH, cell density) to isolate variables .
  • Crystallographic analysis : Resolve binding mode discrepancies (e.g., hydrophobic vs. polar interactions) via co-crystallization with target proteins .

Table 1 : Substituent Effects on Biological Activity

Substituent (Position)Activity TrendKey Mechanism
4-Chlorophenyl (C8)Anticancer ↑Kinase inhibition
4-Methoxyphenyl (C8)Solubility ↑Enhanced logP
Ethyl (C7)Lipophilicity ↑Membrane penetration

Q. What computational strategies predict the compound’s interaction with novel biological targets?

  • Methodological Answer : Combine quantum mechanics and machine learning (ML):
  • Docking simulations : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets; prioritize low-energy conformations (ΔG < -8 kcal/mol) .
  • Molecular dynamics (MD) : Simulate binding stability (e.g., RMSD <2 Å over 100 ns) to identify persistent interactions .
  • QSAR models : Train ML algorithms (e.g., random forest) on pyrazolo-triazine datasets to predict IC50_{50} values for untested targets .

Q. How can researchers address contradictory data in solvent-dependent reaction outcomes during synthesis?

  • Methodological Answer : Apply reaction path analysis and kinetic studies:
  • Quantum chemical calculations : Use Gaussian 16 to map energy barriers for solvent-dependent intermediates (e.g., polar aprotic vs. protic solvents) .
  • Kinetic profiling : Monitor reaction rates via in-situ IR spectroscopy to identify rate-limiting steps in dichloromethane vs. THF .
  • Controlled experiments : Isolate solvent effects by fixing other variables (e.g., temperature, catalyst loading) .

Methodological Notes

  • Experimental Reproducibility : Document reagent purity (e.g., ≥99% Sigma-Aldrich), equipment calibration, and protocol adherence .
  • Data Validation : Use triplicate runs with statistical significance (p <0.05) and negative controls (e.g., DMSO-only in bioassays) .
  • Ethical Compliance : Adhere to institutional safety protocols (e.g., fume hood use, waste disposal) per guidelines like the Chemical Hygiene Plan .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.